N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthamide structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production . They have also been found to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of bacteria .
Pharmacokinetics
One study showed that similar benzothiazole derivatives exhibited favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthamide derivatives. One common method includes the use of a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione is reacted with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the use of molecular hybridization techniques and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and other advanced techniques to enhance yield and purity. The use of automated reactors and continuous flow systems can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core but differ in their substituents.
2-(benzo[d]thiazol-2-yl)phenyl derivatives: These compounds have variations in the phenyl group attached to the benzothiazole ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a benzothiazole moiety with a naphthamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-23-19-10-3-2-7-16(19)13-14-20(23)24(28)26-18-9-6-8-17(15-18)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISKYPXHBUYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.